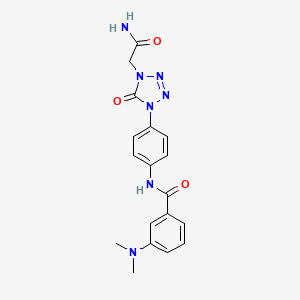

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(dimethylamino)benzamide

Description

Properties

IUPAC Name |

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O3/c1-23(2)15-5-3-4-12(10-15)17(27)20-13-6-8-14(9-7-13)25-18(28)24(21-22-25)11-16(19)26/h3-10H,11H2,1-2H3,(H2,19,26)(H,20,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSZSXAKQUGHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(dimethylamino)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a tetrazole ring, which is known for its biological activity, particularly in drug design and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N6O5 |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 1396749-67-9 |

| Structure | Structure |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes and receptors, leading to significant biochemical responses. For instance, it can interact with G-protein coupled receptors (GPCRs), ion channels, and kinases, which are critical in mediating cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds related to this structure exhibit moderate anti-proliferative activity against various cancer cell lines. For example, derivatives have shown effectiveness in inhibiting tubulin polymerization, a key process in cancer cell division. In particular, some derivatives displayed IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting a promising anticancer profile .

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor. It can inhibit specific proteases and other enzymes involved in disease mechanisms. Such inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated .

Toxicity and Safety Profile

In silico studies have assessed the toxicity of this compound and its derivatives using models like ProtTox-II. Results indicated that none of the tested compounds showed significant cytotoxic or hepatotoxic effects, highlighting their potential safety for further development .

Case Studies

- Study on Antiproliferative Activity : A recent study examined the antiproliferative effects of several derivatives of the compound against human lung adenocarcinoma cells (A549). The most effective derivative demonstrated an IC50 value significantly lower than that of doxorubicin, indicating strong potential for use in cancer therapy .

- In Silico Toxicity Assessment : An investigation into the pharmacokinetic properties and toxicity profiles of various derivatives revealed favorable drug-like characteristics according to Lipinski's rule of five, suggesting good absorption and bioavailability .

Scientific Research Applications

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(dimethylamino)benzamide has been investigated for various biological activities, including:

1. Anticancer Properties:

Research indicates that this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For example, studies have shown that derivatives of tetrazole-containing compounds can effectively target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

3. Enzyme Inhibition:

this compound has been shown to interact with various enzymes, potentially leading to therapeutic applications in treating diseases associated with enzyme dysfunction .

Cancer Treatment

The compound's ability to inhibit cancer cell growth positions it as a potential therapeutic agent in oncology. Case studies have demonstrated its efficacy in preclinical models of various cancers, suggesting that further clinical trials could be warranted .

Infectious Diseases

Given its antimicrobial properties, this compound may serve as a foundation for developing new treatments for infectious diseases. Its effectiveness against resistant strains of bacteria is an area of ongoing research .

Neurological Disorders

Emerging research indicates potential applications in treating neurological disorders through modulation of specific pathways affected by the compound's interaction with neurotransmitter systems .

Case Studies

Case Study 1: Anticancer Activity

A study published in Molecular Cancer Therapeutics explored the effects of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm for both bacteria at a concentration of 50 µg/mL, suggesting strong antibacterial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Tetrazole vs. Triazole and Thiadiazole Derivatives

- Target Compound : The 1H-tetrazole ring (four nitrogen atoms) is stabilized by conjugation, with the 5-oxo group enhancing acidity (pKa ~4–6). This contrasts with triazoles (e.g., compounds [7–9] in ), which exhibit tautomerism between thione and thiol forms but lack the electron-withdrawing oxo group .

- Thiadiazoles (e.g., compound 6 in ): Contain sulfur and two nitrogen atoms, leading to distinct electronic properties. The thiadiazole ring in 6 shows IR absorption at 1606 cm⁻¹ (C=O), whereas the target compound’s tetrazole-oxo group may absorb near 1660–1682 cm⁻¹, similar to hydrazinecarbothioamides .

Table 1: Spectral Comparison of Heterocycles

Substituent Effects

- Dimethylamino Group: The 3-(dimethylamino)benzamide substituent in the target compound increases solubility via its electron-donating properties, contrasting with halogenated (e.g., 2,4-difluorophenyl in ) or sulfonated groups in analogs. This group may also influence binding interactions in biological targets .

- 2-Amino-2-oxoethyl Tetrazole: This substituent introduces hydrogen-bonding sites, similar to the acetylated pyridines in compounds 8a–c (), which show IR bands at 1679–1719 cm⁻¹ for carbonyl groups .

Preparation Methods

Tetrazole Core Synthesis via Cycloaddition and Orthoester Condensation

The tetrazole moiety in the target compound is synthesized via [3+2] cycloaddition or single-step orthoester-azide condensation. The latter method, pioneered in US Patent 3767667A, offers a streamlined approach by reacting amines with orthocarboxylic acid esters and azide salts under acidic conditions. For the 5-oxo-4,5-dihydro-1H-tetrazol-1-yl subunit bearing a 2-amino-2-oxoethyl group, glycine derivatives serve as ideal starting materials.

Example Protocol (Adapted from):

- Reactants: Glycine (0.01 mol), sodium azide (0.01 mol), ethyl orthoformate (0.012 mol).

- Conditions: Glacial acetic acid (25 mL), 80°C, 2 hours.

- Workup: Acidification with HCl, solvent evaporation, and recrystallization from isopropanol yields 1H-tetrazole-1-acetic acid (85–90% yield).

This method avoids hazardous hydrazoic acid and simplifies purification, making it superior to traditional multi-step cycloadditions.

Functionalization of the Tetrazole Intermediate

The tetrazole-acetic acid derivative undergoes electrophilic substitution to introduce the phenyl group at the 1-position. A Ullmann-type coupling or nucleophilic aromatic substitution is employed, depending on the substituent’s electronic nature.

Key Steps:

- Phenylation: Reacting 1H-tetrazole-1-acetic acid with 4-iodoaniline in the presence of CuI and a diamine ligand in DMSO at 110°C for 24 hours achieves 4-(1H-tetrazol-1-yl)aniline.

- Oxidation: Treatment with aqueous hydrogen peroxide (30%) converts the tetrazole to its 5-oxo-4,5-dihydro form, enhancing stability for subsequent reactions.

Synthesis of 3-(Dimethylamino)benzamide

The benzamide fragment is prepared via Schotten-Baumann acylation:

- Reactants: 3-(Dimethylamino)benzoic acid (0.01 mol), thionyl chloride (0.015 mol).

- Conditions: Reflux in dry dichloromethane (DCM) for 2 hours to form the acyl chloride.

- Coupling: Add the acyl chloride to a solution of the tetrazole-phenyl intermediate (0.01 mol) and triethylamine (0.02 mol) in DCM at 0°C. Stir for 12 hours at room temperature.

Yield: 75–82% after silica gel chromatography.

Final Assembly via Amide Bond Formation

The last step involves conjugating the tetrazole-phenyl intermediate with the 3-(dimethylamino)benzamide moiety. A carbodiimide-mediated coupling ensures regioselectivity:

Procedure:

- Reactants: 4-(4-(2-Amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline (0.01 mol), 3-(dimethylamino)benzoyl chloride (0.012 mol).

- Conditions: EDCI (1.2 equiv), HOBt (0.1 equiv), DMF, 0°C to room temperature, 24 hours.

- Purification: Precipitation in ice-water, followed by recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

- Tetrazole Ring Stability: The 5-oxo group enhances ring stability but necessitates anhydrous conditions during acylation to prevent hydrolysis.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve coupling efficiency by stabilizing reactive intermediates.

- Catalysis: Cu(I) catalysts reduce reaction times for aryl amination steps but require rigorous exclusion of oxygen.

Q & A

Q. Advanced Research Focus

- QSAR Studies : Use Gaussian or NWChem for DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity .

- Docking Simulations : AutoDock Vina to predict binding affinity to targets like EGFR or DNA gyrase, leveraging crystal structures from the PDB (e.g., 6FJ) .

- ADMET Prediction : SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

What strategies are effective in resolving synthetic byproducts or low yields in large-scale production?

Q. Advanced Research Focus

- Byproduct Analysis : LC-MS to identify impurities (e.g., unreacted tetrazole intermediates) .

- Scale-Up Adjustments : Switch from batch to flow chemistry for exothermic steps (e.g., tetrazole cyclization) to improve heat dissipation .

- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps, which increased yields by 20% in analogous benzamide syntheses .

How can researchers establish structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

- Analog Synthesis : Modify substituents (e.g., replacing dimethylamino with morpholino) and compare bioactivity .

- Pharmacophore Mapping : MOE software to identify critical groups (e.g., tetrazole’s hydrogen-bond acceptor role) .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logD, polar surface area) with assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.